4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, a piperazine ring, and a morpholine ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Morpholine Ring Introduction: The final step involves the formation of the morpholine ring through a cyclization reaction, often using a diol and an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-6-yl)morpholine: Another compound with a similar morpholine and piperazine structure, studied for its antiviral properties.
Uniqueness
4-{4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific combination of cyclopropylpyrimidine, piperazine, and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-15-12-19(24-20(23-15)27-8-10-28-11-9-27)26-6-4-25(5-7-26)18-13-17(16-2-3-16)21-14-22-18/h12-14,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADIKWWBIBCMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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